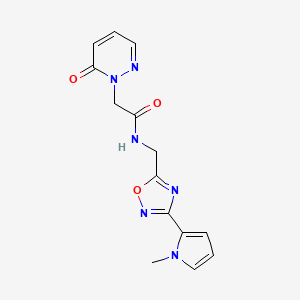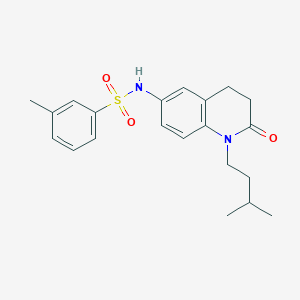
ethyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds such as "ethyl 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate" often involves multi-step reactions, starting from simpler building blocks to achieve the final structure. Although the specific synthesis process for this compound is not directly outlined in the available literature, related synthesis approaches involve condensation reactions, use of protective groups, and specific reagent choices to construct the core structure and append various functional groups. For instance, synthesis methods for similar compounds have leveraged reactions like Knoevenagel condensation and Fischer indole synthesis, suggesting a complexity in achieving the desired compound structure through careful planning and execution of each synthetic step (Paula et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is crucial in understanding their chemical behavior and potential interactions. Techniques such as X-ray crystallography provide detailed insights into the spatial arrangement of atoms within the molecule, revealing aspects like bond lengths, angles, and the overall three-dimensional shape. This structural information is vital for predicting the molecule's reactivity, stability, and interactions with biological targets. Studies on similar molecules have utilized single-crystal X-ray crystallography to elucidate their structures, highlighting the importance of this method in comprehensive molecular analysis (Manolov et al., 2012).
Scientific Research Applications
Molecular Structure and Docking Studies
A study conducted by El-Azab et al. (2016) focused on the FT-IR and FT-Raman spectra of a similar compound, providing insights into its stability, molecular electrostatic potential, and nonlinear optical properties through natural bond orbital analysis and DFT level calculations. The molecular docking studies suggested potential inhibitory activity against specific inhibitors, highlighting the compound's relevance in drug design and molecular interaction studies (El-Azab et al., 2016).
Synthesis and Characterization of Derivatives
Research on the synthesis and characterization of new quinazolines, which share structural similarities, has shown potential antimicrobial properties. The study presented new compounds with significant antibacterial and antifungal activities, providing a foundation for developing antimicrobial agents (Desai et al., 2007).
Biodegradability and Physicochemical Properties
Pernak et al. (2011) explored a series of morpholinium ionic liquids, focusing on their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability. This study is relevant due to the structural similarity with morpholine derivatives, providing insights into the environmental impact and safety profiles of such compounds (Pernak et al., 2011).
Antimicrobial Agents Development
Sahin et al. (2012) designed and synthesized new 1,2,4-triazole derivatives containing the morpholine moiety, which were screened for antimicrobial activities. Some compounds exhibited good to moderate antimicrobial activity, suggesting the potential use of morpholine derivatives in developing new antimicrobial agents (Sahin et al., 2012).
Catalysis and Organic Synthesis
Paula et al. (2012) reported the Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate, catalyzed by morpholine/acetic acid in ionic liquids. This greener protocol for Knoevenagel condensation highlights the use of morpholine derivatives in catalyzing organic synthesis reactions, providing environmentally friendly alternatives (Paula et al., 2012).
properties
IUPAC Name |
ethyl 4-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O7S/c1-2-35-25(31)18-7-9-19(10-8-18)26-23(29)17-36(32,33)22-15-28(21-6-4-3-5-20(21)22)16-24(30)27-11-13-34-14-12-27/h3-10,15H,2,11-14,16-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFYZSCLJNVMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide](/img/structure/B2497960.png)
![Benzo[d][1,3]dioxol-5-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2497963.png)

![4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2497965.png)
![Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride](/img/structure/B2497966.png)
![(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2497968.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2497969.png)




![1-Benzyl-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2497980.png)